molecular formula C5H6BrNO B12818708 5-Bromo-2-methylfuran-3-amine

5-Bromo-2-methylfuran-3-amine

Cat. No.: B12818708
M. Wt: 176.01 g/mol
InChI Key: JOTDRYFMRKLSGF-UHFFFAOYSA-N
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Description

5-Bromo-2-methylfuran-3-amine is a chemical compound for research and development applications. It is not for diagnostic or therapeutic uses. Furan derivatives are valuable in organic synthesis and material science. The bromine and amine functional groups on the furan ring make this compound a versatile intermediate for constructing more complex molecules. Researchers may employ it in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create novel compounds. Substituted furans are of interest in medicinal chemistry and pharmacology due to their presence in various bioactive molecules . Some furan derivatives have been studied for their specific biological activities . As a reagent, this compound provides a key scaffold for developing new substances in agrochemical and pharmaceutical research. Proper safety handling procedures must be followed.

Properties

Molecular Formula

C5H6BrNO

Molecular Weight

176.01 g/mol

IUPAC Name

5-bromo-2-methylfuran-3-amine

InChI

InChI=1S/C5H6BrNO/c1-3-4(7)2-5(6)8-3/h2H,7H2,1H3

InChI Key

JOTDRYFMRKLSGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methylfuran-3-amine typically involves the bromination of 2-methylfuran followed by amination. One common method is the lithiation of 2-bromo-5-methylfuran, which allows for selective halogen dance reactions to produce the desired compound . The reaction conditions often involve the use of lithium diisopropylamide (LDA) as a base and various electrophiles to quench the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methylfuran-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylfuran-3-amine involves its interaction with specific molecular targets. The bromine atom and the amine group play crucial roles in its reactivity and binding properties. The compound can participate in various biochemical pathways, depending on the functional groups introduced during its chemical modifications .

Comparison with Similar Compounds

Substituted Furan Derivatives

a. 5-Bromo-3-methyl-2(5H)-furanone
  • Structure: A furanone (cyclic ketone) with bromine at position 5 and a methyl group at position 3.
  • Key Differences : The ketone group at position 2 replaces the amine in the target compound, significantly altering reactivity. The absence of an amine limits nucleophilic properties but enhances electrophilic character at the carbonyl group.
  • Synthesis: Synthesized via N-bromosuccinimide (NBS)-mediated bromination of 3-methyl-2(5H)-furanone under reflux conditions .
  • Applications : Primarily used as a lactone intermediate in organic synthesis.
b. (5-Bromofuran-2-yl)methylamine
  • Structure : A furan ring brominated at position 5, with a methylamine substituent at position 2 linked to a trifluoromethylphenyl group.
  • Key Differences : The amine is part of a larger substituent rather than being directly attached to the furan core. The trifluoromethyl group introduces strong electron-withdrawing effects, influencing solubility and metabolic stability .
  • Applications : Likely explored in pharmaceutical research due to its hybrid aromatic-amine structure.

Benzofuran and Dihydrobenzofuran Derivatives

a. 5-Bromo-2-methyl-3-(4-methylphenylsulfinyl)-1-benzofuran
  • Structure : A benzofuran core with bromine at position 5, methyl at position 2, and a sulfinyl group at position 3.
  • Key Differences: The benzofuran system extends conjugation compared to furan, increasing aromatic stability.
  • Applications : Studied in materials science for optoelectronic properties.
b. (R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine
  • Structure : A partially saturated benzofuran with bromine at position 5, fluorine at position 4, and an amine at position 3.
  • Key Differences: The dihydro structure reduces aromaticity, increasing flexibility.
  • Applications : Investigated as a chiral building block in drug discovery.

Pyridine Derivatives

a. 5-Amino-3-bromo-2-methylpyridine
  • Structure : A pyridine ring with bromine at position 3, amine at position 5, and methyl at position 2.
  • Key Differences : The pyridine core replaces furan, altering electronic properties (higher basicity due to nitrogen). The substitution pattern mimics 5-Bromo-2-methylfuran-3-amine but with distinct reactivity in nucleophilic aromatic substitution .
  • Applications : Used in ligand design for metal catalysis.
b. 5-Bromo-3-methoxypyridin-2-amine
  • Structure : Pyridine with bromine at position 5, methoxy at position 3, and amine at position 2.
  • Key Differences : The methoxy group enhances electron density, contrasting with the electron-withdrawing bromine. This duality affects regioselectivity in further functionalization .
  • Applications: Potential precursor for antiviral agents.

Data Table: Structural and Functional Comparison

Compound Core Structure Substituents Molecular Formula Key Functional Groups Applications
This compound Furan 5-Br, 2-CH₃, 3-NH₂ C₅H₆BrNO Amine, Bromine Drug intermediates
5-Bromo-3-methyl-2(5H)-furanone Furanone 5-Br, 3-CH₃ C₅H₅BrO₂ Ketone, Bromine Lactone synthesis
5-Amino-3-bromo-2-methylpyridine Pyridine 5-NH₂, 3-Br, 2-CH₃ C₆H₇BrN₂ Amine, Bromine Catalysis, Pharmaceuticals
(R)-5-Bromo-4-fluoro-dihydrobenzofuran-3-amine Dihydrobenzofuran 5-Br, 4-F, 3-NH₂ C₈H₇BrFNO Amine, Bromine, Fluorine Chiral pharmaceuticals

Research Findings and Implications

  • Reactivity : The amine group in this compound enables nucleophilic substitution, while bromine supports Suzuki-Miyaura cross-coupling, a feature shared with pyridine analogs .
  • Thermodynamic Stability : Benzofuran derivatives exhibit higher thermal stability than furans due to extended conjugation .
  • Bioactivity : Pyridine-based amines show enhanced binding to biological targets compared to furans, likely due to increased basicity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-methylfuran-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Multi-step synthesis is typical for brominated heterocycles. For analogous compounds (e.g., 5-bromo-2-methylbenzofuran derivatives), nitro-group reduction and catalytic hydrogenation are common steps . Temperature control (e.g., −20°C to 80°C for nitration) and solvent selection (e.g., dichloromethane for oxidation steps) are critical for yield and purity. Column chromatography with hexane/ethyl acetate gradients is effective for purification .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Identify bromine and methyl substituents via 1^1H and 13^{13}C chemical shifts.
  • HPLC : Assess purity (>97% threshold for research-grade material) .
  • X-ray crystallography : Resolve crystal packing and bond angles for structural validation, as demonstrated for related brominated furans .

Q. What stability considerations are essential for storing this compound?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation. Brominated amines are sensitive to moisture and oxidation; inert atmospheres (N2_2 or Ar) are recommended for long-term storage .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives be resolved?

  • Methodological Answer : Use complementary techniques:

  • High-resolution mass spectrometry (HRMS) to confirm molecular formulas.
  • 2D NMR (COSY, HSQC) to assign overlapping proton environments.
  • X-ray diffraction for unambiguous structural confirmation, as applied to brominated benzofuran analogs .

Q. What electronic effects do the bromine and methyl groups exert on the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings; its position directs regioselectivity.
  • Methyl group : Electron-donating effect stabilizes intermediates, as seen in analogous pyridine systems .
  • Experimental design : Compare reaction rates with substituent-varied analogs (e.g., chloro vs. bromo) to quantify electronic contributions .

Q. What strategies mitigate byproduct formation during functionalization of this compound?

  • Methodological Answer :

  • Temperature modulation : Lower temperatures reduce side reactions in nitration/oxidation steps .
  • Catalyst screening : Pd-based catalysts (e.g., Pd(OAc)2_2) improve selectivity in cross-couplings.
  • In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and optimize quenching times .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Docking studies : Simulate interactions with target proteins (e.g., enzymes) using software like AutoDock.
  • QSAR models : Correlate substituent effects (e.g., bromine position) with bioactivity trends observed in pyrazine analogs .
  • DFT calculations : Analyze frontier molecular orbitals to predict reactivity in nucleophilic substitutions .

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